molecular formula C9H8BrN5 B1642110 6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1642110
M. Wt: 266.1 g/mol
InChI Key: YMSLCSORNYBXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-bromoaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction proceeds through nucleophilic substitution, where the amino group of 2-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

Scientific Research Applications

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, resins, and coatings due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions or organic molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 2,6-Diamino-4-phenyl-1,3,5-triazine
  • 6-Phenyl-1,3,5-triazine-2,4-diamine

Uniqueness

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazine derivatives, making it valuable for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H8BrN5

Molecular Weight

266.1 g/mol

IUPAC Name

6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H8BrN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)

InChI Key

YMSLCSORNYBXMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.